5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-16-9-5-8-14(19)17(16)20)15(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCVSLCBNFPWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C(=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the sulfanyl groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Amino or alkoxy-substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H15Cl3N2S2
- Molecular Weight : 429.81 g/mol
- CAS Number : 318248-73-6
The compound features a pyrazole ring with chloro, sulfanyl, and phenyl substituents, which contribute to its reactivity and biological properties. Its boiling point is predicted to be around 548.4 °C, indicating its stability under various conditions .
Medicinal Chemistry
Research indicates that compounds similar to 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole exhibit a range of biological activities:
- Antimicrobial Activity : Studies show that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : There is evidence suggesting that the compound interacts with specific enzymes or receptors involved in cancer pathways, potentially leading to therapeutic applications in oncology.
Agricultural Applications
The unique chemical structure of this compound also positions it as a potential agrochemical:
- Pesticide Development : Due to its biological activity against pests and pathogens, it may be developed into effective pesticides or fungicides.
- Plant Growth Regulators : Its interaction with plant biochemical pathways could be explored for enhancing crop yields or resilience.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for high purity and yield. The reactions include:
- Substitution Reactions : The presence of sulfanyl groups makes the compound reactive towards electrophiles.
- Cyclization Reactions : These are essential for forming the pyrazole ring from precursor compounds .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through modulation of specific signaling pathways. Further research is ongoing to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyrazole core but differ in substituents, halogens, or appended functional groups:
Physicochemical and Crystallographic Insights
- Crystallography : The target compound’s structural analogs (e.g., compounds in ) were characterized using single-crystal X-ray diffraction (SHELX software ), revealing isostructural arrangements with triclinic symmetry (P̄1 space group) . Differences in halogen size (Cl vs. Br) minimally affect molecular conformation but alter crystal packing .
- Thermal Stability : Sulfanyl and halogen substituents enhance thermal stability, as seen in related pyrazole-thiazole hybrids ().
Functional Group Impact on Bioactivity
- Halogenation: The 2,3-dichlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to mono-halogenated analogs (e.g., fluorophenyl derivatives in ).
- Sulfanyl vs.
- Triazole/Thiazole Hybrids : Compounds with fused heterocycles () exhibit broader antimicrobial profiles due to increased π-π stacking and hydrogen bonding .
Biological Activity
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole (CAS No. 318248-73-6) is a synthetic compound belonging to the pyrazole class, characterized by its complex structure featuring multiple chlorinated phenyl and sulfanyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study:
A study investigating the anti-inflammatory effects of related pyrazoles showed a reduction in edema in animal models when treated with these compounds. The mechanism was linked to the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action:
The compound may exert its anticancer effects through:
- Induction of apoptosis via caspase activation.
- Inhibition of cell proliferation by interfering with cell cycle progression.
Case Study:
In a recent study, this compound was tested on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability with an IC50 value around 15 µM for MCF7 cells .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives often involves multi-step reactions, including nucleophilic substitution and oxidation. For example, similar compounds (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives) are synthesized via condensation of aldehydes with thiols under basic conditions, followed by purification using column chromatography . Key parameters to optimize include solvent choice (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and stoichiometry of sulfanyl donors. Monitoring reaction progress via TLC or HPLC is critical to minimize by-products .
Q. How can the crystal structure and molecular conformation of this compound be reliably determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging intensity data to resolve bond lengths, angles, and torsional conformations . For this compound, prepare high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts, improving R-factor reliability .
Q. What analytical techniques are recommended for purity assessment and functional group identification?
Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl methyl groups at positions 3 and 4).
- LC-MS : Verify molecular ion peaks and detect impurities.
- FT-IR : Identify S–C and C–Cl stretches (e.g., ~650 cm⁻¹ for C–Cl) .
Advanced Research Questions
Q. How can computational methods predict the biological activity or binding affinity of this compound?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can assess interactions with target proteins (e.g., carbonic anhydrase or prostaglandin synthases, as seen in related pyrazoles ). Use Schrödinger Suite or GROMACS for dynamics simulations to evaluate stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfanyl groups?
Disordered atoms in SC-XRD data can be modeled using PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. If disorder persists, consider alternative space groups or twin refinement. Cross-validate with DFT-optimized geometries (e.g., Gaussian 09) to confirm plausible conformations .
Q. How does the electronic environment of substituents influence reactivity in derivatization reactions?
The electron-withdrawing Cl and sulfanyl groups activate specific positions for electrophilic substitution. For example, the 2,3-dichlorophenyl group directs further functionalization to the para position. Use Hammett constants (σ) to predict substituent effects on reaction rates. Experimental validation via kinetic studies (e.g., monitoring nitration or halogenation) is advised .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Scaling reactions may alter regioselectivity due to heat/mass transfer limitations. Use flow chemistry (e.g., microreactors) to control exothermic steps and improve mixing. For example, continuous-flow oxidation of pyrazole intermediates reduces side reactions . Optimize catalysts (e.g., Pd/C for hydrogenation) to enhance yield and selectivity .
Methodological Notes
- Data Contradictions : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues. Always report crystallization solvents and drying conditions .
- Safety : Handle chlorinated and sulfanyl intermediates in fume hoods; use PPE to avoid dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
